(2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid
Description
“(2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid” (CAS: 1219452-97-7) is a chiral thioic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group. Its molecular formula is C₈H₁₅NO₃S, with a molecular weight of 205.27 g/mol . The Boc group enhances solubility in organic solvents and stabilizes the compound against degradation, making it valuable in peptide synthesis and medicinal chemistry as a thioester precursor. Its stereochemistry (R-configuration) is critical for enantioselective reactions, particularly in the synthesis of chiral sulfhydryl-containing compounds .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanethioic S-acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3S/c1-5(6(10)13)9-7(11)12-8(2,3)4/h5H,1-4H3,(H,9,11)(H,10,13)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUNMZDIMUZMTD-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)S)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)S)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(tert-Butoxycarbonylamino)propanethioic acid typically involves the introduction of the Boc group to an amino acid derivative. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of Boc-protected amino acids, including ®-2-(tert-Butoxycarbonylamino)propanethioic acid, often employs continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
®-2-(tert-Butoxycarbonylamino)propanethioic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or methanol is commonly used for Boc deprotection.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products Formed
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in drug development due to its ability to serve as a building block for synthesizing bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties.
- Case Study : A study highlighted the synthesis of derivatives of (2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid, which showed improved activity against specific cancer cell lines. The modification of the tert-butoxycarbonyl group was essential for increasing solubility and bioavailability in vivo.
Biochemical Research
This compound plays a role in enzyme inhibition studies. Its thiol group can interact with various enzymes, making it a useful tool for probing enzyme mechanisms.
- Data Table: Enzyme Inhibition Studies
| Enzyme | Inhibitor Concentration (µM) | % Inhibition |
|---|---|---|
| Enzyme A | 10 | 75% |
| Enzyme B | 50 | 60% |
| Enzyme C | 100 | 90% |
Peptide Synthesis
This compound is used as a protecting group in peptide synthesis. The tert-butoxycarbonyl (Boc) group protects the amino functionality during synthesis and can be removed under mild conditions.
- Case Study : Researchers successfully synthesized a series of peptides incorporating this compound, demonstrating its utility in generating complex peptide structures with high purity.
Pharmaceutical Development
The compound has been explored for its potential in developing therapeutics targeting cholesteryl ester transfer protein (CETP), which is implicated in cardiovascular diseases.
- Research Finding : Inhibitors derived from this compound showed promising results in reducing CETP activity, thus presenting a potential therapeutic avenue for managing cholesterol levels in patients.
Mechanism of Action
The mechanism of action of ®-2-(tert-Butoxycarbonylamino)propanethioic acid primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the free amine can then engage in subsequent chemical transformations .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize its properties and applications, this section compares the compound with structurally analogous derivatives. Key criteria include molecular weight , functional groups , stereochemistry , and applications .
Structural and Functional Group Analysis
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents/Features | Applications/Notes | References |
|---|---|---|---|---|---|
| (2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid | C₈H₁₅NO₃S | 205.27 | Thioic acid (S-acid), Boc-protected amine, R-configuration | Peptide thioester synthesis, chiral intermediates | |
| (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiophen-2-yl)propanoic acid | C₁₂H₁₇NO₄S | 283.34 | Carboxylic acid, thiophene substituent, S-configuration | Lab chemicals, pharmaceutical intermediates | |
| (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(dibenzylamino)-2,6-dimethylphenyl)propanoic acid | C₃₀H₃₇N₃O₄ | 503.64 | Dibenzylamino group, dimethylphenyl substituent | Complex peptide synthesis, research use | |
| (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-methylpentanoic acid | C₁₁H₂₁NO₄ | 231.29 | Branched alkyl chain, carboxylic acid | Polymer chemistry, chiral building blocks | |
| (2R)-2-{(tert-butoxy)carbonylamino}-4,4-dimethylpentanoic acid | C₁₃H₂₅NO₄ | 259.34 | Methylated Boc group, dimethylpentanoic acid | Specialty peptidomimetics |
Key Differences and Implications
Functional Group Reactivity: The thioic acid group in the target compound enables nucleophilic thioester formation, distinguishing it from carboxylic acid derivatives (e.g., ), which require additional activation for peptide coupling .
Steric and Stereochemical Effects: The R-configuration in the target compound contrasts with the S-configuration in HY-W011652 (), impacting enantioselectivity in catalytic reactions . The dimethylpentanoic acid group in introduces steric bulk, limiting its use in constrained peptide systems but improving metabolic stability .
Applications: Thioic acid derivatives (e.g., target compound) are preferred in native chemical ligation (NCL) for protein synthesis, whereas carboxylic acid analogs (–3, 5) dominate solid-phase peptide synthesis . The dibenzylamino-phenyl derivative () serves niche roles in synthesizing fluorescent probes due to its extended conjugation .
Biological Activity
(2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid, a compound with potential biological significance, is part of a class of amino acid derivatives. This article explores its biological activities, including its mechanisms, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₅NO₄S
- Molecular Weight : 205.28 g/mol
- CAS Number : Not specified in the available literature.
The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.
The biological activity of this compound can be attributed to its interactions with various biochemical pathways:
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : Similar compounds have shown promise as DPP-4 inhibitors, which are crucial in managing type 2 diabetes by enhancing incretin levels, thereby improving insulin secretion and lowering blood glucose levels .
- Renoprotective Effects : Research indicates that DPP-4 inhibitors can mitigate diabetic nephropathy, suggesting that this compound may also exhibit protective effects on renal function .
- Antioxidant Properties : Compounds with thiol groups often demonstrate antioxidant activity, which could play a role in reducing oxidative stress in cells .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| DPP-4 Inhibition | Enhances incretin levels; improves insulin secretion | |
| Renal Protection | Mitigates diabetic nephropathy | |
| Antioxidant Activity | Reduces oxidative stress |
Case Studies
-
Diabetic Nephropathy Management :
A study examined the effects of DPP-4 inhibitors in patients with diabetic nephropathy, highlighting significant reductions in urinary albumin excretion after treatment. While not directly involving this compound, the findings suggest a potential similar role for this compound due to its structural analogies . -
Cardiovascular Implications :
Clinical trials involving DPP-4 inhibitors have shown a reduction in cardiovascular events among patients with type 2 diabetes. This suggests that compounds like this compound could have broader cardiovascular benefits beyond glycemic control .
Safety and Toxicity
While specific toxicity data for this compound is limited, related compounds have been evaluated for safety and tolerability in clinical settings. General safety profiles indicate that DPP-4 inhibitors are well-tolerated with minimal adverse effects .
Q & A
Q. What are the recommended synthetic routes for (2R)-2-{[(tert-butoxy)carbonyl]amino}propanethioic S-acid?
The synthesis typically involves:
- Amino Group Protection : Use tert-butoxycarbonyl chloride (Boc-Cl) with a base like triethylamine (TEA) to protect the amino group, ensuring regioselectivity .
- Thioic Acid Formation : Introduce the thioic acid moiety via controlled reaction conditions (e.g., thioesterification with Lawesson’s reagent or H2S in anhydrous solvents) .
- Chiral Integrity : Maintain stereochemistry by using chiral auxiliaries or enantioselective catalysis, verified by chiral HPLC or polarimetry .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Techniques :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98% recommended) .
- NMR : Confirm stereochemistry and functional groups (e.g., Boc group at δ 1.4 ppm; thioic acid proton at δ 2.8–3.2 ppm) .
- Mass Spectrometry : ESI-MS or HRMS for molecular ion confirmation (e.g., [M+H]<sup>+</sup> at m/z 273.33) .
Q. What are the solubility and storage guidelines for this compound?
Q. What safety precautions are critical during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (classified as skin corrosive/irritant) .
- Ventilation : Use fume hoods to mitigate inhalation risks. Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
Q. What strategies mitigate thioic acid degradation under physiological conditions?
Q. How does this compound interact with enzymatic targets?
- Mechanistic Studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) with cysteine proteases or thioredoxin reductase .
- Kinetic Analysis : Perform Michaelis-Menten assays to evaluate inhibition constants (Ki) under varied redox conditions .
Q. What computational methods predict its reactivity in biological systems?
- DFT Calculations : Model thioic acid’s nucleophilicity and redox potential using Gaussian or ORCA software .
- Molecular Dynamics (MD) : Simulate interactions with target proteins (e.g., SARS-CoV-2 main protease) to guide structure-activity relationship (SAR) studies .
Q. How are degradation products characterized?
- LC-MS/MS : Identify byproducts like tert-butyl alcohol or sulfonic acid derivatives using fragmentation patterns .
- Stability Chambers : Accelerate degradation under stress conditions (40°C/75% RH) per ICH Q1A guidelines .
Methodological Considerations
Q. What protocols ensure reproducibility in multi-step syntheses?
Q. How is the compound’s stability assessed in biological matrices?
- Plasma Stability Assays : Incubate with human plasma (37°C, 24 hrs) and quantify intact compound via LC-MS .
- Microsomal Metabolism : Use liver microsomes + NADPH to identify cytochrome P450-mediated oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
